Casein kinase 1|A-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Casein kinase 1|A-IN-15 is a compound that belongs to the casein kinase 1 family of proteins. These proteins are serine/threonine protein kinases that are conserved across eukaryotic organisms, from yeast to humans. This compound is known for its broad serine/threonine protein kinase activity and plays a crucial role in various cellular processes, including cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of casein kinase 1|A-IN-15 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Casein kinase 1|A-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have enhanced or altered biological activity. These derivatives are often used in further research and development to explore new therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Casein kinase 1|A-IN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study protein kinase activity and enzyme kinetics. In biology, it plays a crucial role in understanding cellular signaling pathways and their regulation. In medicine, this compound is being investigated as a potential therapeutic target for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In industry, it is used in the development of new drugs and diagnostic tools .
Wirkmechanismus
The mechanism of action of casein kinase 1|A-IN-15 involves its ability to phosphorylate specific serine and threonine residues on target proteins. This phosphorylation regulates the activity, localization, and function of the target proteins, thereby influencing various cellular processes. This compound is a key component of the Wnt/β-catenin signaling pathway, where it phosphorylates β-catenin at Ser45, leading to its ubiquitination and proteasomal degradation. Additionally, it targets p53 for degradation and regulates the activity of transcription factors such as E2F-1 .
Vergleich Mit ähnlichen Verbindungen
Casein kinase 1|A-IN-15 is unique compared to other similar compounds due to its specific substrate specificity and regulatory functions. Similar compounds in the casein kinase 1 family include casein kinase 1 alpha, delta, epsilon, gamma1, gamma2, and gamma3. These isoforms share high homology in their catalytic domains but differ in their regulatory domains and substrate specificity. For example, casein kinase 1 delta and epsilon are closely related and share over 96% sequence identity in their kinase domains, but they have distinct regulatory functions and substrate preferences .
Eigenschaften
Molekularformel |
C19H17FN6O |
---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
2-(5-fluoropyridin-2-yl)-7,7-dimethyl-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4,6-dihydropyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C19H17FN6O/c1-19(2)10-27-9-15-16(12-5-6-21-18-13(12)8-23-24-18)17(25-26(15)19)14-4-3-11(20)7-22-14/h3-8H,9-10H2,1-2H3,(H,21,23,24) |
InChI-Schlüssel |
CSTFXTWAKUUCPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCC2=C(C(=NN21)C3=NC=C(C=C3)F)C4=C5C=NNC5=NC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.